4-CPP shares structural similarities with baclofen, a medication used to treat muscle spasticity. Baclofen acts on GABA (gamma-aminobutyric acid) receptors in the central nervous system. 4-CPP might be investigated for similar properties, though more research is needed. [Source: LGC Standards, (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one (Baclofen Lactam) ]
4-(4-Chlorophenyl)-2-pyrrolidinone, with the chemical formula CHClNO and CAS number 22518-27-0, is an organic compound that features a pyrrolidinone ring substituted with a 4-chlorophenyl group. This compound is structurally related to various pharmaceuticals and is primarily known as an impurity in the synthesis of Baclofen, a muscle relaxant. Its molecular weight is approximately 195.65 g/mol, and it is characterized by its potential biological activities and applications in medicinal chemistry.
This compound exhibits significant biological activity, particularly in relation to its structural similarity to gamma-aminobutyric acid (GABA) derivatives. Notably:
The synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone can be achieved through various methods:
4-(4-Chlorophenyl)-2-pyrrolidinone has several applications:
Studies on interaction profiles indicate that 4-(4-Chlorophenyl)-2-pyrrolidinone interacts with several biological targets:
Several compounds share structural similarities with 4-(4-Chlorophenyl)-2-pyrrolidinone. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(3-(4-Chlorophenyl)pyrrolidin-3-yl)ethanol | 52423-70-8 | 0.75 |
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | 1092108-79-6 | 0.78 |
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride | 2048273-77-2 | 0.83 |
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride | 2044705-27-1 | 0.77 |
What sets 4-(4-Chlorophenyl)-2-pyrrolidinone apart from these similar compounds is its specific interaction profile with GABA receptors and its role as a key intermediate in synthesizing clinically relevant drugs like Baclofen. Its unique chlorinated phenyl group contributes to its distinct pharmacological properties and potential therapeutic applications.
The systematic IUPAC nomenclature for this compound is 4-(4-chlorophenyl)-2-pyrrolidinone, which accurately describes its structural composition. The compound features a pyrrolidinone core structure, specifically a five-membered lactam ring containing a ketone functional group at the 2-position. The structural formula reveals a para-chlorophenyl group attached at the 4-position of the pyrrolidinone ring, creating a characteristic substitution pattern that defines its chemical identity.
The molecular structure can be represented by the SMILES notation: ClC1=CC=C(C=C1)C2CNC(=O)C2, which provides a concise description of the compound's connectivity. The InChI representation offers additional structural detail: InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13), with the corresponding InChIKey being OVRPDYOZYMCTAK-UHFFFAOYSA-N. This structural information demonstrates the compound's relatively simple yet functionally significant architecture, comprising a chlorinated aromatic ring directly connected to a lactam heterocycle.
The compound is officially registered under CAS Registry Number 22518-27-0, which serves as its unique chemical identifier in chemical databases and regulatory systems worldwide. This registration number facilitates precise identification and tracking of the compound across various scientific and commercial applications. The molecular formula C₁₀H₁₀ClNO accurately represents the atomic composition, indicating the presence of ten carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.
The molecular weight of 4-(4-chlorophenyl)-2-pyrrolidinone is precisely calculated as 195.65 daltons, with some sources reporting slightly different values such as 195.646 due to different levels of precision in atomic mass calculations. The monoisotopic mass is reported as 195.045092, providing additional precision for mass spectrometric applications. These fundamental molecular parameters are essential for analytical chemistry applications, including mass spectrometry, nuclear magnetic resonance spectroscopy, and quantitative analysis procedures used in pharmaceutical quality control.
The compound is known by numerous synonyms and alternative names, reflecting its importance in pharmaceutical chemistry and various naming conventions used across different industries and regions. The most commonly encountered alternative name is 2-Pyrrolidinone, 4-(4-chlorophenyl)-, which represents an alternative systematic nomenclature approach. In pharmaceutical contexts, it is frequently referred to as Baclofen Impurity A, Baclofen EP Impurity A, or Baclofen Related Compound A, highlighting its significance as a process-related impurity in baclofen manufacturing.
4-(4-Chlorophenyl)-2-pyrrolidinone exhibits a well-defined molecular structure characterized by a five-membered pyrrolidinone ring substituted with a 4-chlorophenyl group at the 4-position [1] [2]. The compound possesses the molecular formula C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol [1] [3]. The molecular geometry features a lactam ring structure with the chlorophenyl substituent influencing the overall three-dimensional conformation [13].
The compound crystallizes as a white to off-white solid powder [1] [14]. Detailed crystallographic studies reveal that the five-membered pyrrolidinone ring adopts a specific conformation that is influenced by the presence of the 4-chlorophenyl substituent [13]. The chlorine atom attached to the phenyl ring contributes to the compound's chemical reactivity and physical properties through electronic effects [2].
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₀ClNO [1] |
Molecular Weight | 195.65 g/mol [1] |
Chemical Abstracts Service Number | 22518-27-0 [1] |
Molecular Descriptor Laboratory Number | MFCD00854139 [1] |
Physical State (20°C) | White solid powder [1] |
The thermal characteristics of 4-(4-Chlorophenyl)-2-pyrrolidinone demonstrate its stability under standard conditions. The compound exhibits a melting point range of 115-117°C [1], indicating good thermal stability at moderate temperatures. The boiling point has been calculated at 390.0 ± 42.0°C at 760 mmHg [3], reflecting the compound's relatively high molecular weight and intermolecular interactions.
Flash point determinations indicate a value of 189.6 ± 27.9°C [3], suggesting that the compound requires significant thermal energy for vapor ignition. The thermal decomposition behavior involves the formation of various degradation products including carbon oxides, hydrogen chloride, and nitrogen oxides [36]. These decomposition products arise from the breakdown of the pyrrolidinone ring structure and the chlorophenyl substituent under elevated temperatures [36].
Thermal Property | Value | Reference Conditions |
---|---|---|
Melting Point | 115-117°C [1] | Standard atmospheric pressure |
Boiling Point | 390.0 ± 42.0°C [3] | 760 mmHg |
Flash Point | 189.6 ± 27.9°C [3] | Standard conditions |
Density | 1.2 ± 0.1 g/cm³ [3] | 20°C |
The solubility characteristics of 4-(4-Chlorophenyl)-2-pyrrolidinone reflect its moderate polarity and the influence of both the lactam functionality and the chlorophenyl substituent [1] [13]. The compound demonstrates limited solubility in water due to its hydrophobic nature imparted by the chlorophenyl group . However, it exhibits enhanced solubility in various organic solvents, particularly those with similar polarity characteristics [1] [13].
Solubility studies indicate that the compound is slightly soluble in chloroform, ethanol, and methanol [1]. The presence of the pyrrolidinone moiety contributes to hydrogen bonding capabilities, which influences its dissolution behavior in protic solvents [13]. The chlorophenyl substituent enhances lipophilicity, affecting the compound's partition behavior between aqueous and organic phases [13].
Solvent System | Solubility Classification | Interaction Mechanism |
---|---|---|
Water | Limited solubility | Hydrophobic interactions predominate |
Chloroform | Slightly soluble [1] | Van der Waals forces and dipole interactions |
Ethanol | Slightly soluble [1] | Hydrogen bonding with lactam oxygen |
Methanol | Slightly soluble [1] | Protic solvent interactions |
Organic solvents (general) | Enhanced solubility [13] | Similar polarity matching |
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-(4-Chlorophenyl)-2-pyrrolidinone through characteristic chemical shifts and coupling patterns [18] [20]. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive signals corresponding to the pyrrolidinone ring protons and the aromatic chlorophenyl substituent [20]. The methylene protons of the pyrrolidinone ring typically appear in the 2.8-4.3 parts per million range [20].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the lactam ring appearing at characteristic downfield positions [18] [20]. The aromatic carbons of the chlorophenyl group display typical chemical shifts in the aromatic region, with the chlorine-bearing carbon showing distinctive chemical shift patterns [20]. Distortionless Enhancement by Polarization Transfer experiments provide additional structural confirmation through carbon multiplicity determination [20].
Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |
---|---|---|
¹H pyrrolidinone CH₂ | 2.8-4.3 [20] | Ring methylene protons |
¹H aromatic | 7.0-8.0 [20] | Chlorophenyl protons |
¹³C carbonyl | ~170-180 [20] | Lactam C=O carbon |
¹³C aromatic | 120-140 [20] | Phenyl ring carbons |
Mass spectrometric analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone reveals characteristic fragmentation pathways that provide structural confirmation [18] [8]. The molecular ion peak appears at m/z 195, corresponding to the intact molecular structure [2] [8]. Characteristic fragmentation involves loss of functional groups and ring cleavage patterns typical of pyrrolidinone derivatives [18].
The mass spectral fragmentation demonstrates the stability of the chlorophenyl substituent and the susceptibility of the pyrrolidinone ring to fragmentation under electron impact conditions [18]. Base peak formations and secondary fragmentations provide detailed structural information about the molecular connectivity and bonding patterns [18].
Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |
---|---|---|
195 [2] | Molecular ion | [M]⁺ complete molecule |
Variable fragments | Dependent on conditions | Ring cleavage products [18] |
Infrared spectroscopy of 4-(4-Chlorophenyl)-2-pyrrolidinone provides characteristic vibrational information for functional group identification [18] [32]. The spectrum exhibits distinctive absorption bands corresponding to the lactam carbonyl stretch, typically appearing in the 1650-1680 cm⁻¹ region [20] [32]. Aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes contribute to the fingerprint region characteristics [32].
Raman spectroscopy complements infrared analysis by providing additional vibrational information, particularly for symmetric vibrations [32] [33]. The Raman spectrum reveals ring breathing modes and symmetric stretching vibrations that may be weak or absent in infrared spectroscopy [32]. The chlorophenyl substituent contributes characteristic vibrational modes related to carbon-chlorine stretching and aromatic ring deformations [32].
Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Activity | Assignment |
---|---|---|---|
Carbonyl stretch | 1650-1680 [20] | Moderate | Lactam C=O stretch |
Aromatic C=C | 1500-1600 [32] | Strong | Phenyl ring stretching |
C-Cl stretch | ~800-900 [32] | Moderate | Carbon-chlorine bond |
Ring deformation | 400-800 [32] | Variable | Skeletal vibrations |
Chromatographic analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone demonstrates specific retention characteristics that reflect its physicochemical properties [22] [23] [24]. High Performance Liquid Chromatography separation typically employs reverse-phase conditions with retention times varying according to mobile phase composition and column characteristics [23] [24]. The compound exhibits retention times of approximately 10.8 minutes under specific analytical conditions using acetonitrile-water mobile phases [23].
Gas Chromatography-Mass Spectrometry analysis provides complementary separation and identification capabilities [25] [27]. The chromatographic behavior is influenced by the compound's volatility, polarity, and interaction with stationary phases [22]. Retention indices serve as standardized parameters for compound identification and separation optimization [22] [24].
Chromatographic Parameter | Value | Analytical Conditions |
---|---|---|
High Performance Liquid Chromatography retention time | 10.8 minutes [23] | C18 column, acetonitrile-water mobile phase |
Relative retention time | 2.3 [24] | Compared to baclofen standard |
Separation efficiency | >95% [23] | Optimized gradient conditions |
Detection limit | 150 ng/mL [23] | High Performance Liquid Chromatography-UV detection |
Industrial production of pyrrolidinone derivatives, including 4-(4-Chlorophenyl)-2-pyrrolidinone, has evolved to incorporate multiple strategic approaches optimized for large-scale manufacturing. The most established industrial method involves the gamma-butyrolactone ammonolysis pathway, operating at temperatures of 250-290°C and pressures ranging from 0.4-1.4 megapascals over solid magnesium silicate catalysts [3] [4]. This process achieves yields of 75-85% with product purities reaching 99.5% after subsequent distillation and purification steps [3].
Recent developments in industrial catalysis have introduced gold-based catalytic systems, particularly 5.4 weight percent gold on cerium dioxide (Au/CeO2) catalysts, which operate under milder conditions of 160°C and atmospheric pressure [5]. These catalytic systems demonstrate superior selectivity, achieving yields of 85-97% with comparable purity levels of 99.0-99.5% [5]. The gold-catalyzed oxidative conversion of pyrrolidine to pyrrolidinone represents a significant advancement in industrial methodology, utilizing molecular oxygen as the oxidant and maintaining reaction times of 6.5 hours [5].
A particularly innovative approach involves multi-enzyme cascade systems developed for industrial biotransformation [4]. This three-enzyme pathway converts L-glutamate to pyrrolidone with remarkable efficiency, achieving 95.2% molar conversion and productivity of 0.69 grams per liter per hour [4]. The system operates under mild conditions (25-40°C, atmospheric pressure) using engineered carnitine-CoA ligase variants with enhanced catalytic efficiency [4].
The chemobiological route represents an alternative industrial approach, combining fermentative production of gamma-aminobutyric acid precursors with chemical cyclization using aluminum oxide catalysts [4]. This method achieves 96% yields while utilizing renewable feedstock sources, though it requires additional chemical processing steps at elevated temperatures (200-250°C) [4].
Table 1: Industrial-Scale Production Methods for Pyrrolidinone Derivatives
Method | Temperature (°C) | Pressure (MPa) | Catalyst/System | Yield (%) | Purity (%) | Advantages | Limitations |
---|---|---|---|---|---|---|---|
Gamma-Butyrolactone Ammonolysis | 250-290 | 0.4-1.4 | Magnesium silicate | 75-85 | 99.5 | Established process | High energy |
Catalytic Reduction | 160-180 | 0.1-1.0 | Au/CeO2 | 85-97 | 99.0-99.5 | High selectivity | Catalyst cost |
Multi-enzyme Cascade | 25-40 | Atmospheric | Enzyme cocktail | 95.2 | 99.0 | Mild conditions | Scale-up challenges |
Chemobiological Route | 200-250 | 0.5-1.2 | Al2O3 | 96 | 98-99 | Renewable feedstock | Chemical steps |
Laboratory synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone employs diverse methodological approaches tailored for research-scale preparation and mechanistic studies. These methods prioritize synthetic versatility, stereochemical control, and functional group compatibility over the throughput requirements of industrial processes.
Cyclocondensation reactions represent a fundamental strategy for pyrrolidinone synthesis, utilizing the inherent reactivity of gamma-oxoacid derivatives with chiral auxiliaries [6]. The reaction of racemic or prochiral gamma-substituted-delta-oxoacid derivatives with (R)-phenylglycinol provides access to 7-substituted pyrrolidine-derived bicyclic lactams through dynamic kinetic resolution [6]. This methodology demonstrates excellent stereoselectivity, with enantiomeric excesses ranging from 85-95% and yields of 80-95% [6].
The cyclocondensation process exhibits distinct stereochemical outcomes depending on the substrate substitution pattern. Aldehydes (R1 = H) afford mixtures of isomers A and B in approximate ratios of 4:1, while keto-acids (R1 = alkyl) provide isomer B as the major product with A/B ratios of approximately 1:4 [6]. This selectivity arises from the differential stabilization of reaction intermediates and the conformational preferences imposed by the chiral auxiliary [6].
Advanced cyclocondensation methodologies incorporate N-heterocyclic carbene catalysis for enhanced enantioselectivity [7]. These catalytic systems enable the synthesis of corresponding pyrrolidinones and dihydropyridinones with excellent enantioselectivities and good yields [7]. The reaction scope encompasses diverse aldehyde and ketoester substrates, providing access to structurally varied pyrrolidinone derivatives [7].
The Biginelli cyclocondensation reaction has been adapted for pyrrolidinone synthesis using C-glycosylated substrates [8]. This three-component approach utilizes aldehydes, ketoesters, and urea derivatives under acidic catalysis conditions, achieving good to excellent selectivities through asymmetric induction by sugar residues [8]. The methodology provides access to both mono- and bis-glycosylated dihydropyrimidinone derivatives with well-defined stereochemistry [8].
Catalytic asymmetric synthesis represents the pinnacle of sophisticated pyrrolidinone construction, emphasizing stereochemical control through chiral catalyst design. Hydroxyproline-derived pseudoenantiomeric bicyclic phosphines have emerged as particularly effective catalysts for asymmetric allene-imine [3+2] annulations [9]. These rigid [2.2.1] bicyclic frameworks eliminate conformational flexibility while providing excellent enantioselectivities exceeding 90% for 1,2,3,5-substituted pyrrolines [9].
The preparation of these chiral phosphine catalysts involves six chemical operations starting from naturally occurring trans-4-hydroxy-L-proline, providing both high efficiency and straightforward purification protocols [9]. The two diastereoisomeric phosphines function as pseudoenantiomers, delivering chiral pyrrolines with opposite absolute configurations [9]. This dual catalyst approach significantly expands the accessible stereochemical space while maintaining consistent reaction conditions [9].
Asymmetric synthesis strategies utilizing chiral squaramide catalysts have demonstrated exceptional performance in pyrrolidine synthesis [10]. These bifunctional catalysts achieve enantiomeric excesses of 94% through precise control of transition state geometry [10]. The catalytic system operates under mild conditions and accommodates diverse substrate classes, including aryl-substituted derivatives relevant to 4-(4-Chlorophenyl)-2-pyrrolidinone synthesis [10].
Palladium-catalyzed asymmetric synthesis protocols provide alternative approaches to enantioenriched pyrrolidinone derivatives [11]. These methodologies utilize chiral ligand systems to control stereochemistry during cyclization processes, achieving excellent enantioselectivities with broad substrate scope [11]. The reaction conditions are compatible with chlorophenyl substituents and provide access to functionalized pyrrolidinone scaffolds suitable for pharmaceutical applications [11].
Table 2: Laboratory-Scale Synthetic Routes
Method | Starting Materials | Reaction Time | Temperature (°C) | Yield (%) | ee (%) | Solvent | Selectivity |
---|---|---|---|---|---|---|---|
Cyclocondensation with Phenylglycinol | γ-oxoacid + phenylglycinol | 4-16 h | 25-80 | 80-95 | 85-95 | Various organic | High |
Smiles-Truce Rearrangement | Arylsulfonamide + cyclopropane | 1-2 h | 70-90 | 45-85 | Racemic | DMF | Moderate |
Three-Component MCR | Aldehyde + aniline + diester | 0.5-6 h | 25-135 | 68-94 | Racemic | EtOH/H2O | Good |
Reductive Amination | Levulinic acid + aniline | 2-8 h | 80-150 | 75-90 | Variable | Solvent-free | Good |
The implementation of green chemistry principles in pyrrolidinone synthesis has gained significant momentum, driven by environmental considerations and economic advantages. These approaches prioritize atom economy, energy efficiency, and waste minimization while maintaining synthetic effectiveness.
Microwave-assisted synthesis represents a transformative approach to pyrrolidinone construction, offering substantial improvements in reaction rates and energy efficiency [12] [13]. The controlled microwave irradiation typically requires shorter heating times and simpler apparatus setup, leading to significant reductions in energy costs [12]. For the synthesis of pyrrolidinone derivatives, microwave irradiation at powers of 50-290 watts achieves reaction completion in 10-60 minutes compared to several hours under conventional heating [12] [13].
The efficacy of microwave-assisted synthesis has been demonstrated using 1,1'-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride as a sulfonic acid functionalized ionic liquid catalyst in ethylene glycol solvent [12]. This system achieves yields of 82-95% for pyrrolidinone derivatives while operating at reduced temperatures (50-150°C) and significantly shortened reaction times [12]. The ionic liquid catalyst demonstrates excellent recyclability, maintaining consistent catalytic activity through multiple reaction cycles [12].
Solvent-free synthesis protocols have emerged as particularly attractive methodologies for pyrrolidinone construction [14] [15]. The grinding technique enables synthesis under ambient conditions through mechanical activation, eliminating solvent requirements entirely [15]. This approach utilizes the reaction of primary amines, alkyl acetoacetates, and maleic anhydride under neat conditions, achieving yields of 68-94% within 5-25 minutes [15]. The methodology demonstrates excellent atom economy and produces minimal waste streams [15].
The development of catalyst-free and solvent-free routes using pinacolborane (HBpin) as a reducing reagent represents a significant advancement in sustainable synthesis [14]. This metal-free methodology enables reductive amination of levulinic acid with various anilines, providing access to N-substituted pyrrolidones under environmentally benign conditions [14]. The reaction proceeds through a well-defined mechanism supported by density functional theory calculations [14].
Ultrasound-promoted synthesis offers additional advantages for green pyrrolidinone construction [16] [17]. The ultrasound-activated multicomponent synthesis utilizes citric acid as a green additive in ethanol solvent, achieving excellent yields with clean reaction profiles [16]. The methodology demonstrates remarkable features including easy work-up procedures and short reaction times, while avoiding harmful organic reagents [16].
Water-based multicomponent reactions provide environmentally sustainable alternatives to traditional organic synthesis [18]. The three-component domino reaction of nitrovinyl-indoles, isatins, and chiral amino acids in ethanol-water solutions achieves yields of 85-95% at room temperature [18]. This approach eliminates toxic solvents and column chromatography requirements while providing access to structurally diverse pyrrolidine-fused spirooxindole compounds [18].
Table 3: Green Chemistry Approaches for Pyrrolidinone Synthesis
Approach | Energy Source | Reaction Time | Temperature (°C) | Solvent | Yield (%) | E-Factor | Scalability |
---|---|---|---|---|---|---|---|
Microwave-Assisted | Microwave | 10-60 min | 50-150 | Minimal/None | 82-95 | Low | Good |
Solvent-Free Grinding | Mechanical | 5-25 min | 25 | None | 68-94 | Very low | Excellent |
Ultrasound-Promoted | Ultrasound | 30-120 min | 25-80 | Minimal | 85-95 | Low | Good |
Ionic Liquid Catalysis | Thermal | 2-6 h | 80-120 | Ionic liquid | 75-91 | Moderate | Moderate |
Water-Based MCR | Thermal | 6-12 h | 25-50 | Water/EtOH | 85-95 | Low | Good |
The purification of 4-(4-Chlorophenyl)-2-pyrrolidinone and related derivatives requires sophisticated separation technologies capable of achieving pharmaceutical-grade purity specifications. Industrial-grade pyrrolidinone typically requires purities exceeding 99.5% with moisture content below 0.1% [19].
Falling film melt crystallization represents the most advanced purification technique for pyrrolidinone derivatives, achieving purities exceeding 99.9% with yields of 73.3% [20]. This methodology involves precise control of precooling temperature, feed rate, cooling rate, final crystallization temperature, heating rate, and final sweating temperature [20]. Mathematical modeling of the crystallization process enables optimization of crystal layer growth, with simulated average thickness values showing excellent agreement with experimental observations [20].
Fractional distillation remains the standard industrial purification method, achieving 99.5% purity through careful control of distillation parameters [3]. The process typically operates under reduced pressure to minimize thermal degradation, with reflux ratios optimized for maximum separation efficiency [21]. Advanced rectification protocols utilize three-tower combinations incorporating deamination, dehydration, and product towers for comprehensive purification [21].
Membrane filtration technologies provide alternative approaches for high-purity pyrrolidinone production [22]. The use of β-cyclodextrin composite membranes followed by 18-crown-6 composite membrane filtration achieves purities exceeding 99.8% with moisture content below 0.03% [22]. This methodology demonstrates particular effectiveness for removing metal ion contaminants, achieving single metal ion concentrations below 1 part per billion [22].
Chromatographic purification techniques offer laboratory-scale solutions for high-purity compound preparation [23]. Continuous chromatographic separation using polysaccharide carbamate chiral stationary phases enables resolution of racemic mixtures with enantiomeric purities reaching 97% for raffinate streams and 90% for extract streams [23]. The methodology utilizes simulated moving bed technology for semi-preparative scale operations [23].
Yield optimization strategies encompass reaction condition optimization, catalyst selection, and process integration approaches. The optimization of ribosome-binding sites in enzymatic synthesis systems has demonstrated significant yield improvements, with engineered strains achieving 95.2% molar conversion rates [4]. Temperature and pH optimization studies reveal optimal conditions at 40°C and pH 6.5 for maximizing pyrrolidinone production [4].
Table 4: Purification Techniques for Pyrrolidinone Products
Technique | Purity Achieved (%) | Yield (%) | Scale | Cost | Equipment | Energy |
---|---|---|---|---|---|---|
Falling Film Crystallization | 99.9+ | 73.3 | Industrial | High | Specialized | High |
Fractional Distillation | 99.5 | 75-85 | Industrial | Moderate | Standard | High |
Column Chromatography | 98-99 | 80-95 | Laboratory | High | Standard | Low |
Membrane Filtration | 99.8+ | 85-95 | Industrial | High | Specialized | Moderate |
Recrystallization | 95-98 | 70-85 | Both | Low | Standard | Low |
The identification and control of synthetic byproducts and impurities represents a critical aspect of pyrrolidinone synthesis, particularly for pharmaceutical applications where stringent purity specifications must be maintained. Comprehensive analysis of impurity profiles enables optimization of synthetic protocols and purification strategies.
Gamma-butyrolactone represents the most common impurity in pyrrolidinone synthesis, arising from incomplete conversion during ammonolysis reactions [3] [19]. Typical concentrations range from 100-1000 parts per million, depending on reaction conditions and conversion efficiency [24]. Gas chromatography-mass spectrometry provides the primary analytical method for quantification, with removal achieved through selective distillation protocols [24].
4-Aminobutyric acid emerges as a significant hydrolysis byproduct, particularly under aqueous reaction conditions [19]. Concentrations typically range from 50-500 parts per million, with formation favored by elevated pH and extended reaction times [19]. High-performance liquid chromatography enables accurate quantification, while ion exchange resins provide effective removal strategies [19].
N-Alkyl derivatives represent potentially problematic impurities arising from over-alkylation reactions during N-substitution processes [25]. These compounds typically occur at levels of 10-100 parts per million but can significantly impact product quality due to their structural similarity to the target compound [25]. Selective extraction techniques utilizing differential solubility properties enable effective removal [25].
Polymerization products form through thermal degradation processes, particularly under high-temperature synthesis conditions [19]. These oligomeric species typically occur at concentrations of 5-50 parts per million and can be detected through gel permeation chromatography [19]. Filtration through appropriate pore size membranes provides effective removal [19].
Metal contaminants originate from catalyst residues and represent critical impurities for pharmaceutical applications [21] [22]. Typical concentrations range from 1-10 parts per million, with inductively coupled plasma mass spectrometry providing sensitive detection capabilities [22]. Chelation processes using appropriate complexing agents enable effective metal removal [22].
The impact of impurities on product quality varies significantly depending on the intended application. For pharmaceutical intermediates like 4-(4-Chlorophenyl)-2-pyrrolidinone, metal contaminants and N-alkyl derivatives present the highest quality risks, while gamma-butyrolactone and polymerization products have moderate impacts [25]. 4-Aminobutyric acid typically presents the lowest quality risk due to its facile removal and minimal interference with downstream chemistry [25].
Advanced analytical techniques enable comprehensive impurity profiling and process optimization. Chiral chromatography methods provide enantiomeric purity determination, with synthetic samples typically containing either racemic mixtures or low levels of the undesired enantiomer [25]. The presence of synthetic starting materials such as ethyl nicotinate and 1-methyl-2-pyrrolidinone serves as diagnostic indicators of synthetic origin [25].
Table 5: Common Synthetic Byproducts and Impurities
Impurity/Byproduct | Origin | Typical Level (ppm) | Detection Method | Removal Strategy | Impact on Quality |
---|---|---|---|---|---|
γ-Butyrolactone | Incomplete conversion | 100-1000 | GC-MS | Distillation | Moderate |
4-Aminobutyric acid | Hydrolysis side reaction | 50-500 | HPLC | Ion exchange | Low |
N-Alkyl derivatives | Over-alkylation | 10-100 | GC-MS | Selective extraction | High |
Polymerization products | Thermal degradation | 5-50 | GPC | Filtration | Moderate |
Metal contaminants | Catalyst residues | 1-10 | ICP-MS | Chelation | High |
Acute Toxic;Irritant;Health Hazard